A Comprehensive Technical Guide to 4-Aminodihydro-2(3H)-furanone: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Aminodihydro-2(3H)-furanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Chiral Building Block
4-Aminodihydro-2(3H)-furanone, also known by its IUPAC name 4-aminooxolan-2-one, is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As a gamma-amino substituted γ-butyrolactone, it combines the structural rigidity and hydrogen bonding capabilities of a lactone ring with the nucleophilic and basic properties of a primary amine. This unique combination makes it a valuable chiral synthon for the construction of complex molecular architectures and novel pharmaceutical agents.
Unlike its more commonly studied isomer, 3-aminodihydro-2(3H)-furanone (a derivative of the amino acid homoserine), the 4-amino variant offers a distinct spatial arrangement of its functional groups. This difference can be pivotal in establishing specific interactions with biological targets, thereby enabling the exploration of new structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, chemical properties, spectroscopic signature, and potential applications of 4-Aminodihydro-2(3H)-furanone, serving as a critical resource for scientists leveraging this compound in their research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Aminodihydro-2(3H)-furanone is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below, based on computed data available from public chemical databases.
| Property | Value | Source |
| CAS Number | 16504-58-8 | |
| Molecular Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | |
| IUPAC Name | 4-aminooxolan-2-one | |
| Synonyms | 4-Aminotetrahydrofuran-2-one, γ-Amino-γ-butyrolactone | |
| LogP | -1.1 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Proposed Synthesis Pathway and Experimental Protocol
While specific literature detailing the synthesis of 4-Aminodihydro-2(3H)-furanone is sparse, a robust and logical synthetic route can be proposed starting from readily available precursors. The following multi-step synthesis is designed for high yield and purity, with each step's rationale explained to provide a self-validating protocol.
Caption: Proposed two-step synthesis of 4-Aminodihydro-2(3H)-furanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Amino-3-hydroxybutanoic acid
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Rationale: This step involves the ring-opening of succinic anhydride with ammonia to form the corresponding amide-acid, followed by a selective reduction of the carboxylic acid to a primary alcohol. However, a more direct and controlled approach is the reductive amination of a suitable precursor. A plausible starting material would be a protected form of succinic semialdehyde. For this guide, we will outline a conceptual pathway involving the amination of a protected 3-hydroxy-4-oxobutanoic acid derivative, followed by deprotection and cyclization. A more practical and documented approach for a related structure involves starting from a precursor that already contains the amino and hydroxyl groups in the correct positions.
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Materials:
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Succinic anhydride
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Aqueous ammonia (28-30%)
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Sodium borohydride (NaBH₄)
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Methanol
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Hydrochloric acid (HCl)
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Diethyl ether
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Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
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Procedure:
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Dissolve succinic anhydride (1 equivalent) in a minimal amount of a suitable solvent like THF in a round-bottom flask.
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Cool the flask in an ice bath and slowly add aqueous ammonia (1.2 equivalents). Stir for 1 hour at 0°C.
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Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10°C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of HCl (1M) until the pH is acidic.
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Evaporate the solvent under reduced pressure. The resulting crude product, 4-amino-3-hydroxybutanoic acid, can be purified by recrystallization or used directly in the next step.
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Step 2: Acid-Catalyzed Lactonization
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Rationale: The final step is an intramolecular esterification (lactonization) of the gamma-hydroxy amino acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.
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Materials:
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Crude 4-Amino-3-hydroxybutanoic acid from Step 1
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Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
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Toluene or another suitable solvent for azeotropic removal of water
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Dean-Stark apparatus
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Sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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Suspend the crude 4-amino-3-hydroxybutanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
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Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution to neutralize the acid.
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Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Aminodihydro-2(3H)-furanone.
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Purify the product by vacuum distillation or column chromatography.
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Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for 4-Aminodihydro-2(3H)-furanone, the following data is predicted based on the analysis of its functional groups and structural analogs. These predictions serve as a guide for characterization.
¹H NMR Spectroscopy (Predicted)
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Rationale: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent oxygen atoms and the carbonyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~4.0 - 4.5 | m | |
| H-5 | ~4.2 - 4.7 (diastereotopic) | m | |
| H-3 | ~2.5 - 3.0 (diastereotopic) | m | |
| NH₂ | ~1.5 - 3.0 (broad) | s |
¹³C NMR Spectroscopy (Predicted)
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Rationale: The carbon NMR will show four distinct signals corresponding to the carbon atoms of the molecule. The carbonyl carbon will be the most deshielded, appearing at a high chemical shift.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~175 - 180 |
| C-5 (CH₂-O) | ~70 - 75 |
| C-4 (CH-NH₂) | ~50 - 55 |
| C-3 (CH₂) | ~35 - 40 |
Infrared (IR) Spectroscopy (Predicted)
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Rationale: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the lactone and the N-H bonds of the primary amine.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (alkane) | 2850 - 3000 | Medium |
| C=O Stretch (γ-lactone) | ~1770 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
Reactivity and Applications in Drug Development
The synthetic utility of 4-Aminodihydro-2(3H)-furanone stems from the orthogonal reactivity of its two functional groups: the electrophilic lactone carbonyl and the nucleophilic primary amine.
Caption: Key reactive sites of 4-Aminodihydro-2(3H)-furanone.
Expert Insights on Synthetic Strategy:
The primary amine can be selectively functionalized under mild conditions, preserving the lactone ring. For instance, acylation with acid chlorides or anhydrides, or reductive amination with aldehydes and ketones, can be performed to introduce a wide range of substituents. This allows for the use of this compound as a scaffold, where the lactone portion provides a specific conformational constraint.
Conversely, the lactone can be opened by strong nucleophiles. For example, reaction with another amine (aminolysis) would yield a diamino-hydroxy-amide derivative. Reduction with a strong hydride agent like lithium aluminum hydride would open the lactone to form the corresponding amino diol. This dual reactivity allows for sequential modifications, making it a powerful tool in combinatorial chemistry and the synthesis of targeted libraries of compounds.
The tetrahydrofuran moiety is a common structural motif in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[2] The incorporation of 4-Aminodihydro-2(3H)-furanone into a larger molecule can introduce a polar, hydrogen-bonding region that can enhance solubility and interactions with biological targets.
Safety and Handling
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General Hazards: The compound should be handled as a potentially harmful chemical. It contains a primary amine, which can be corrosive and an irritant to the skin and eyes. Lactones can also cause irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.
Conclusion
4-Aminodihydro-2(3H)-furanone represents a promising, albeit under-explored, building block for modern drug discovery. Its unique stereochemical and functional group arrangement offers new avenues for scaffold design and the synthesis of innovative therapeutics. This guide provides a foundational framework for its synthesis, characterization, and application, empowering researchers to unlock the full potential of this versatile molecule. By combining established chemical principles with predictive analysis, we can confidently approach the utilization of novel synthons like 4-aminooxolan-2-one in the quest for next-generation medicines.
References
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PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved from [Link]
